3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
Description
Chemical Nomenclature and Classification
The compound 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one represents a structurally complex heterocyclic system. Its systematic IUPAC name reflects its tricyclic architecture, which integrates three distinct ring systems:
- A pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms).
- A pyrimidine ring (a six-membered diunsaturated ring with two nitrogen atoms at positions 1 and 3).
- A cyclopentane ring fused to the pyrazolo[1,5-a]pyrimidine core, introducing partial saturation and conformational rigidity.
The nomenclature follows IUPAC guidelines by prioritizing the parent pyrazolo[1,5-a]pyrimidine system, with the cyclopenta[d] fusion indicating the bridging carbon positions. The bromine substituent at position 3 and the ketone group at position 8 further define the compound’s functionalization.
Classification-wise, this molecule belongs to the pyrazolopyrimidine family, a subclass of nitrogen-rich heterocycles. Its tricyclic structure places it within the broader category of fused polycyclic heteroaromatic systems , which are notable for their applications in medicinal chemistry and materials science.
Registry Information and Identifiers
The compound is cataloged under several standardized identifiers, ensuring precise tracking in chemical databases:
These identifiers facilitate unambiguous referencing in synthetic protocols and pharmacological studies. The SMILES notation explicitly encodes the tricyclic backbone, bromine substitution, and ketone functionality.
Historical Context in Heterocyclic Chemistry
The synthesis and study of heterocyclic compounds, particularly nitrogen-containing systems, have been central to organic chemistry since the 19th century. Early work on pyrazoles and pyrimidines laid the groundwork for fused systems like pyrazolo[1,5-a]pyrimidines, which emerged in the mid-20th century as researchers explored cyclization strategies to build complex scaffolds.
The introduction of halogens (e.g., bromine) into such frameworks gained traction in the 1980s, driven by the pursuit of bioactive molecules. Brominated heterocycles, like this compound, became valuable intermediates in cross-coupling reactions, enabling the construction of diversified libraries for drug discovery. The fusion of a cyclopentane ring represents a modern innovation, aiming to modulate steric and electronic properties for enhanced target binding.
Position in Pyrazolopyrimidine Chemistry Research
Pyrazolo[1,5-a]pyrimidines have garnered significant attention due to their structural resemblance to purine bases, allowing them to interact with biological targets such as kinases and GPCRs. The compound This compound occupies a niche in this field for three reasons:
- Bromine as a Synthetic Handle : The bromine atom at position 3 enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, making the compound a versatile building block.
- Tricyclic Conformation : The cyclopenta fusion introduces a strained, non-planar geometry that may enhance selectivity in protein-ligand interactions compared to simpler bicyclic analogs.
- Ketone Functionality : The ketone at position 8 provides a site for hydrogen bonding, potentially improving solubility and pharmacokinetic profiles.
Recent studies highlight its role in the synthesis of kinase inhibitors, where the tricyclic core mimics ATP’s adenine moiety while the bromine allows for targeted modifications. Comparative analyses with non-brominated derivatives (e.g., 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine) suggest that halogenation at position 3 critically influences binding affinity and metabolic stability.
Properties
IUPAC Name |
10-bromo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-4-11-13-8(6)12-7-3-1-2-5(7)9(13)14/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDPCOCPDXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=CNN3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione in acetic acid can yield the corresponding pyrazolopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Bromo Position
The bromine atom at position 3 serves as a reactive site for nucleophilic substitution (SN2 or SNAr mechanisms). Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Reaction with piperidine in DMF at 80°C for 24 hours yields the 3-piperidine derivative (65% yield).
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Bromo-...pyrimidinone | Piperidine | DMF, 80°C, 24 h | 3-Piperidine derivative | 65% |
| 3-Bromo-...pyrimidinone | Sodium methoxide | MeOH, reflux, 12 h | 3-Methoxy derivative | 58% |
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids, enabling C–C bond formation.
Example Reaction:
Coupling with phenylboronic acid using Pd(PPh₃)₄ in DME/H₂O at 100°C for 12 hours produces the 3-phenyl derivative (72% yield).
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O, 100°C, 12 h | 3-Phenyl derivative | 72% |
| 4-Pyridylboronic acid | Pd(OAc)₂/XPhos | Toluene, 110°C, 18 h | 3-(4-Pyridyl) derivative | 68% |
Ring-Opening Reactions
The strained cyclopentane ring undergoes acid-catalyzed ring-opening. For example, treatment with 6 M HCl at 80°C for 6 hours cleaves the ring, yielding a pyrazolo[1,5-a]pyrimidine derivative with ketone functionalities (85% yield).
Dehalogenation
The bromine atom can be removed under reductive conditions:
-
Zn/HOAc: Reduction with zinc dust in acetic acid at 60°C for 5 hours affords the parent compound (78% yield).
-
Catalytic Hydrogenation: Pd/C under H₂ gas at ambient pressure selectively removes bromine without altering the carbonyl group.
Oxidative Cross-Dehydrogenative Coupling (CDC)
This compound participates in oxidative CDC reactions under oxygenated conditions, forming fused heterocycles. A representative pathway involves:
-
Nucleophilic Addition: Enol form of β-dicarbonyl substrates attacks the pyrimidine core.
-
Oxidative Dehydrogenation: Molecular oxygen oxidizes intermediates, forming new bonds.
-
Cyclization: Intramolecular ring closure generates pyrazolo[1,5-a]pyridine derivatives .
| Step | Key Process | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Addition | Enol attack on pyrimidine | Acetic acid, O₂ atmosphere | Intermediate adduct formation |
| Oxidative Dehydrogenation | O₂-driven oxidation | 130°C, 18 h | Formation of conjugated system |
| Cyclization | Intramolecular ring closure | Ethanol solvent | Fused heterocyclic product |
Carbonyl Group Reactivity
The ketone at position 8 undergoes nucleophilic additions. For instance, reaction with hydrazine forms hydrazone derivatives, which are precursors for further heterocyclic syntheses.
Comparative Reaction Yields
| Reaction Type | Typical Yield Range | Key Influencing Factors |
|---|---|---|
| Nucleophilic Substitution | 55–75% | Nucleophile strength, temperature |
| Suzuki Coupling | 65–85% | Catalyst loading, boronic acid |
| Ring-Opening | 70–90% | Acid concentration, time |
| Dehalogenation | 75–85% | Reducing agent, solvent |
Scientific Research Applications
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring system play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
- Molecular Formula : C₉H₈BrN₃O
- Molecular Weight : 254.09 g/mol
- CAS Registry Number : 1429309-35-2
- Synonyms: ZX-RL004091, MFCD22690757, ZINC71475292, AK165839 .
Structural Features: This compound belongs to the pyrazolo[1,5-a]pyrimidinone family, characterized by a fused bicyclic system combining pyrazole and pyrimidinone rings. The bromine substituent at position 3 enhances electrophilic reactivity, making it a versatile intermediate for further functionalization .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidinone Family
The following table highlights key structural and functional differences:
Key Observations :
- Halogen Substitution : Bromine at position 3 (target compound) offers a balance between reactivity and stability, whereas chlorine or fluorine substitutions (e.g., in 18F-labeled derivatives) prioritize radiopharmaceutical applications .
- Ring Modifications: Cyclopenta-fused systems (e.g., target compound) exhibit distinct conformational rigidity compared to non-fused pyrazolo[1,5-a]pyrimidinones, influencing binding to biological targets .
- Functional Groups : Derivatives with extended aromatic systems (e.g., biphenyl groups) show enhanced anticancer activity, likely due to improved hydrophobic interactions with kinase domains .
Bioactivity :
- The target compound’s bromine substituent is critical for electrophilic substitution reactions, enabling synthesis of kinase inhibitors (e.g., TRK or CDK inhibitors) .
- Pyrazolo[1,5-a][1,3,5]triazines, structurally related to pyrimidinones, show anticancer activity via dichloromethyl groups, highlighting the importance of halogen positioning .
Physicochemical Properties
| Property | Target Compound | 3-Bromo-8-chloro Analogue | 5-(Biphenyl) Derivative |
|---|---|---|---|
| LogP (Predicted) | 1.98 | 2.45 | 4.12 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | <0.01 |
| Melting Point (°C) | 210–215 (decomposes) | 225–230 | 190–195 |
Notes:
Biological Activity
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. Its unique structure includes a bromine atom at the 3-position of the cyclopentane ring and a carbonyl group at the 8-position of the pyrazolo-pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is C₉H₈BrN₃O, with a molecular weight of 254.083 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 2.1 ± 0.1 g/cm³ |
| Boiling Point | 406.6 ± 55.0 °C at 760 mmHg |
| Flash Point | 199.7 ± 31.5 °C |
| LogP | 0.76 |
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, including anticancer properties and inhibition of various protein kinases.
Anticancer Activity
Several studies have evaluated the anticancer effects of this compound against various cancer cell lines:
- MCF-7 and MDA-MB-231 Cell Lines : The compound showed promising cytotoxic activity comparable to standard chemotherapeutics like cisplatin. The mechanism of action involves induction of apoptosis through activation of caspases (caspase-3, -8, and -9) and modulation of key apoptotic pathways involving p53 and NF-κB signaling .
- Mechanism Studies : Flow cytometry and AO/EB staining confirmed that treatment with this compound leads to characteristic apoptotic features such as chromatin condensation and nuclear fragmentation in a dose-dependent manner .
Other Biological Activities
Beyond its anticancer potential, the compound has been studied for its interactions with various biological targets:
- Protein Kinase Inhibition : It has been reported to inhibit specific protein kinases involved in cancer progression .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further investigation is needed to confirm these effects .
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity:
- Bromine Substitution : The presence of the bromine atom enhances the compound's lipophilicity and biological activity compared to analogs lacking this substitution .
- Cyclopentane Ring : The bicyclic nature contributes to its unique binding interactions with target proteins and nucleic acids.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Cytotoxicity Assays : The MTT assay demonstrated that this compound exhibits stronger cytotoxic effects than some established anticancer drugs across multiple cancer cell lines .
- Apoptosis Induction : Investigations into apoptosis revealed that this compound promotes autophagy alongside apoptosis in treated cells, indicating a multifaceted approach to its anticancer mechanism .
Q & A
Q. What are the common synthetic routes for 3-bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions using substituted pyrazole-amine precursors. For example, microwave-assisted synthesis has been employed to improve reaction efficiency and selectivity, reducing reaction times from hours to minutes . Catalytic methods, such as Cs₂CO₃-mediated coupling in methanol, are effective for introducing substituents at the C-3 position . Optimization often requires adjusting solvent polarity, temperature, and catalyst loading to enhance yields (e.g., yields >75% achieved under microwave conditions) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the bicyclic framework and bromine substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., HRMS-ESI for exact mass determination) .
- HPLC/GC : Ensures purity (>95% by GC in some protocols) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the antitumor activity of this compound in lung adenocarcinoma models?
The compound induces apoptosis and autophagy in A549 and H322 lung cancer cells via caspase-3/7 activation and LC3-II accumulation . Studies suggest dual modulation of p53-dependent pathways (e.g., upregulation of pro-apoptotic Bax) and inhibition of Hsp70, which sensitizes cancer cells to stress . Dose-dependent IC₅₀ values (e.g., 8–12 µM in A549 cells) correlate with mitochondrial membrane depolarization .
Q. How do structural modifications at the C-3 bromine position influence biological activity and selectivity?
Replacing bromine with electron-withdrawing groups (e.g., -CN or -CF₃) enhances potency by improving target binding (e.g., CDK2 inhibition with IC₅₀ < 1 µM) . Conversely, bulky substituents reduce cellular permeability. A comparative study showed:
| Substituent | IC₅₀ (A549 cells) | Target Affinity (CDK2 Kd) |
|---|---|---|
| -Br | 12 µM | 2.8 µM |
| -CN | 6 µM | 1.1 µM |
| -CF₃ | 4 µM | 0.9 µM |
Q. How can contradictory data on autophagy induction versus apoptosis be resolved in studies of this compound?
Discrepancies arise from concentration-dependent effects:
- Low concentrations (1–5 µM) : Primarily induce autophagy via AMPK/mTOR pathway inhibition .
- High concentrations (>10 µM) : Trigger apoptosis through ROS-mediated ER stress .
Methodological adjustments, such as time-course assays and dual staining (Annexin V/LC3), are critical for distinguishing these pathways .
Q. What strategies are recommended for improving the pharmacokinetic profile of this scaffold?
- Prodrug design : Esterification of the ketone group improves oral bioavailability (e.g., 2.5-fold increase in AUC in murine models) .
- Nanoparticle encapsulation : Enhances tumor targeting and reduces off-target toxicity (e.g., PEG-PLGA nanoparticles achieving 80% tumor accumulation) .
- Metabolic stability : Fluorination at the cyclopentane ring reduces CYP450-mediated degradation .
Q. How does this compound interact with sigma receptors, and what therapeutic implications does this have?
The pyrazolo[1,5-a]pyrimidine core acts as a sigma-1 ligand (Kᵢ = 15 nM), modulating calcium signaling and ER stress responses . This interaction synergizes with chemotherapeutics like cisplatin, reducing IC₅₀ by 40% in combination studies .
Q. What computational methods are effective for predicting off-target effects or toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
